molecular formula C23H38O7 B1264279 2-glyceryl-Prostaglandin D2

2-glyceryl-Prostaglandin D2

Cat. No.: B1264279
M. Wt: 426.5 g/mol
InChI Key: OCYWGBZEVKVWBQ-PQGWWSFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D2 2-glyceryl ester is a 2-monoglyceride resulting from the condensation of the carboxy group of prostaglandin D2 with the 2-hydroxy group of glycerol. It has a role as a human xenobiotic metabolite. It is a 2-monoglyceride, an alicyclic ketone, a prostaglandins D and a secondary allylic alcohol. It derives from a prostaglandin D2.

Scientific Research Applications

Role in Allergic Disorders

  • PGD2 is a major mediator synthesized by activated human mast cells, influencing allergic inflammation. It exerts proinflammatory effects relevant to the pathophysiology of allergic disorders such as asthma and allergic rhinitis. Selective DP2 receptor antagonists and DP1 receptor antagonists are being developed for treating these conditions (Marone et al., 2018).

Inhibition of Hair Growth

  • PGD2 has been identified as an inhibitor of hair growth, particularly in male pattern baldness. It acts through the GPR44 receptor, suggesting this pathway as a potential target for treating androgenetic alopecia (Garza et al., 2012).

Impact on Platelet Aggregation

  • PGD2 has been found to inhibit the aggregation of human platelets, suggesting its potential as an antithrombotic agent (Smith et al., 1974).

Effect on Lipid Accumulation in Adipocytes

  • PGD2 enhances lipid accumulation in adipocytes by suppressing lipolysis through the Gi-coupled DP2 receptors. This suggests a role for PGD2 in adipocyte metabolism and potentially in obesity-related research (Wakai et al., 2017).

Involvement in Asthma and Allergic Inflammation

  • PGD2 plays a key role in mediating allergic reactions in conditions like asthma and allergic rhinitis. Inhibition of its receptors has shown promise in reducing inflammation and other symptoms associated with these diseases (Bain et al., 2011).

Role in Endothelial Barrier Function

  • PGD2-DP signaling has been observed to promote endothelial barrier function, indicating its potential therapeutic application in vascular inflammation and permeability (Kobayashi et al., 2013).

Implications in Neuropathic Pain

  • PGD2 is implicated in the modulation of neural functions such as nociception. Mice deficient in lipocalin-type PGD2 synthase showed an altered response to pain, suggesting the involvement of PGD2 in neuropathic pain mechanisms (Eguchi et al., 1999).

Potential in Treating Various Diseases

  • Beyond allergic diseases and asthma, PGD2 and its receptor CRTH2 are being explored for their roles in diseases of the central nervous system, kidney, lung, hair and skin, bone, cartilage, and cancer, indicating a broad scope of potential therapeutic applications (Jandl & Heinemann, 2017).

Properties

Molecular Formula

C23H38O7

Molecular Weight

426.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-/m0/s1

InChI Key

OCYWGBZEVKVWBQ-PQGWWSFGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC(CO)CO)O

SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC(CO)CO)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC(CO)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-glyceryl-Prostaglandin D2
Reactant of Route 2
2-glyceryl-Prostaglandin D2
Reactant of Route 3
2-glyceryl-Prostaglandin D2
Reactant of Route 4
2-glyceryl-Prostaglandin D2
Reactant of Route 5
2-glyceryl-Prostaglandin D2
Reactant of Route 6
2-glyceryl-Prostaglandin D2

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